

Technical Guide: BMS-795311 – Mechanistic Characterization and Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: BMS-795311

Cat. No.: B1149920

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Executive Summary & Strategic Context

BMS-795311 represents a significant pivot in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors. Following the high-profile failure of torcetrapib (due to off-target aldosterone synthase activation and subsequent hypertension), the field demanded "Second-Generation" inhibitors with exquisite selectivity.

BMS-795311 is a potent, orally active small molecule designed to inhibit the heterotypic exchange of cholesteryl esters (CE) and triglycerides (TG) between HDL and apoB-containing lipoproteins (VLDL/LDL). Unlike its predecessors, **BMS-795311** was engineered specifically to avoid the "pressor effect" (blood pressure elevation), a claim validated by its lack of affinity for CYP11B2 (aldosterone synthase).

Key Technical Differentiators:

- Potency: Low nanomolar IC50 (4 nM) in purified enzyme assays.
- Selectivity: >1000-fold selectivity against aldosterone synthase.
- Mechanism: Reversible blockade of the CETP hydrophobic tunnel.

Molecular Mechanism & Structural Biology

The CETP Lipid Tunnel

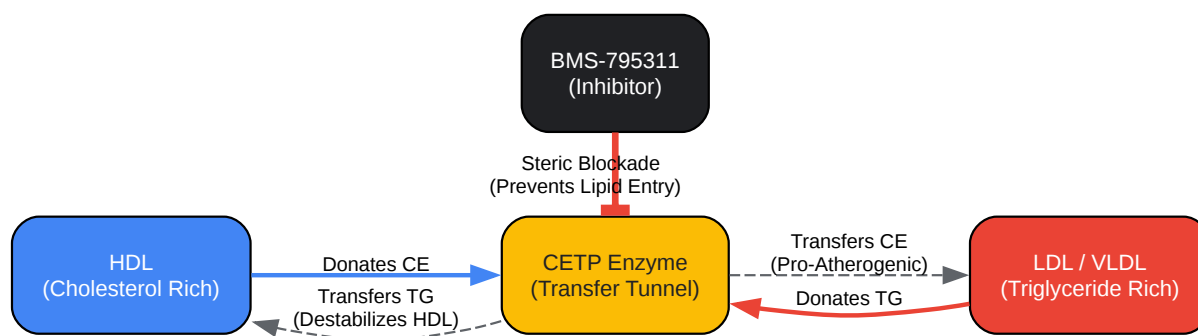
CETP functions as a "molecular ferry." Structurally, it resembles a boomerang with a continuous hydrophobic tunnel running through its long axis. This tunnel accommodates neutral lipids (CE and TG), shielding them from the aqueous plasma environment during transfer between lipoprotein particles.

BMS-795311 Mode of Action

BMS-795311 binds tightly to the CETP protein, likely occluding the distal opening of the N-terminal barrel or the central tunnel region. This binding event sterically hinders the entry of cholesteryl esters, effectively "capping" the tunnel and preventing lipid exchange.

Visualization: Lipid Remodeling Pathway

The following diagram illustrates the physiological role of CETP and the specific blockade point of **BMS-795311**.



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Figure 1: Mechanism of Action.[1][2][3][4][5] **BMS-795311** binds to CETP, preventing the heterotypic exchange of CE from HDL to LDL/VLDL.[3]

Pharmacological Profile & Data Summary[2][3][6][7] [8][9]

The following data synthesizes results from in vitro screening and in vivo dyslipidemic animal models (humanized CETP/apoB-100 transgenic mice and hamsters).

Potency and Selectivity Matrix

Parameter	Assay Type	Value	Significance
IC50 (Purified Enzyme)	Scintillation Proximity Assay (SPA)	4 nM	Indicates extremely high affinity binding.
IC50 (Human Plasma)	Whole Plasma Assay (hWPA)	0.22 μ M	Shift due to high protein binding (>99%) in plasma.
Bioavailability (F)	Oral Dosing (Rat/Mouse)	~37%	Moderate bioavailability suitable for oral delivery.[2][4]
CYP11B2 Activation	H295R Adrenal Cell Line	No Effect	Crucial: Does not induce aldosterone synthesis (unlike Torcetrapib).[2]
Blood Pressure	Rat Telemetry (8 mg/kg IV)	No Change	Confirms lack of off-target pressor effects. [2][4]

In Vivo Efficacy (Hamster Model)

- Dose: 10 mg/kg (Oral, QD for 3 days).
- Result: +45% increase in HDL-Cholesterol (HDL-C).[2]
- Observation: Significant reduction in LDL-C was also observed, consistent with CETP inhibition mechanism.

Experimental Protocols

As a self-validating system, the evaluation of **BMS-795311** requires two distinct assay tiers: a high-throughput biochemical screen (SPA) and a physiologically relevant plasma assay

(hWPA).

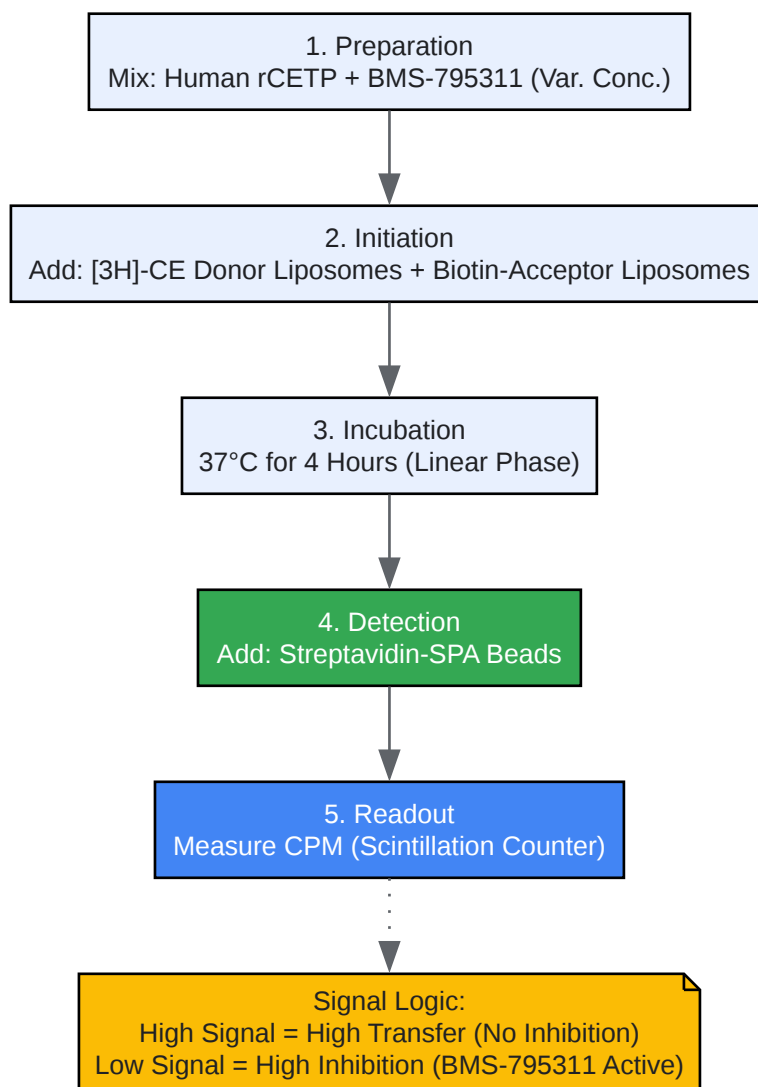
Protocol A: Scintillation Proximity Assay (SPA)

Objective: Determine intrinsic inhibitory potency (IC₅₀) in a purified system.

Principle: This assay relies on the transfer of radiolabeled Cholesteryl Ester ([³H]-CE) from a donor particle to an acceptor particle.

- Donor: Biotinylated liposomes containing [³H]-CE.
- Acceptor: Streptavidin-coated SPA beads.
- Mechanism: When CETP transfers [³H]-CE to the acceptor bead, the isotope comes into proximity with the scintillant within the bead, emitting light. **BMS-795311** blocks this transfer, reducing the signal.[3]

Workflow Diagram:



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Figure 2: SPA Assay Workflow. A reduction in scintillation signal correlates directly with CETP inhibition.

Reagents & Buffers:

- Assay Buffer: 50 mM Tris (pH 7.4), 150 mM NaCl, 2 mM EDTA, 0.1% BSA. Note: BSA is critical to prevent non-specific loss of the hydrophobic inhibitor to plasticware.
- Source: Recombinant human CETP (rhCETP) expressed in CHO cells.

Protocol B: Human Whole Plasma Assay (hWPA)

Objective: Assess potency in the presence of endogenous plasma proteins (albumin, immunoglobulins) which can sequester lipophilic drugs.

Methodology:

- Collection: Collect human blood in EDTA or Citrate tubes (Heparin interferes with some lipase activities).
- Spiking: Add **BMS-795311** (dissolved in DMSO) to plasma. Final DMSO concentration <1%.
[\[2\]](#)
- Exogenous Substrate: Add [3H]-Cholesteryl Ester labeled HDL or LDL to the plasma.
- Incubation: Incubate at 37°C for 4–6 hours.
- Precipitation: Precipitate apoB-containing lipoproteins (LDL/VLDL) using Magnesium/Dextran Sulfate.
- Quantification: Measure radioactivity remaining in the supernatant (HDL fraction) vs. the pellet.
 - Inhibition Calculation: % Inhibition = $1 - \frac{\text{Radioactivity transferred to Pellet with Drug}}{\text{Radioactivity transferred to Pellet Control}}$.

Safety Pharmacology: The Aldosterone Nexus

The defining failure of the first-generation CETP inhibitor, torcetrapib, was the formation of a complex with CYP11B2 (aldosterone synthase), leading to increased aldosterone production and hypertension.

Validation of **BMS-795311** Safety: Researchers must verify the selectivity of **BMS-795311** using the H295R Cell Assay.

- Cell Line: NCI-H295R (Human Adrenocortical Carcinoma).
- Treatment: Incubate cells with **BMS-795311** (up to 10 µM) for 24 hours.
- Readout:

- RT-PCR: Measure CYP11B2 mRNA levels.
- ELISA: Measure Aldosterone secretion in the supernatant.
- Expected Result: **BMS-795311** shows no increase in mRNA or aldosterone levels, whereas torcetrapib (positive control) will show a dose-dependent increase.

References

- Primary Medicinal Chemistry & Discovery: Qiao, J. X., et al. (2015).[3] Triphenylethanamine derivatives as cholesteryl ester transfer protein inhibitors: discovery of **BMS-795311**. [3] Journal of Medicinal Chemistry, 58(22), 9010-9027. [Link]
- CETP Mechanism & Structural Context: Zhang, X. C., et al. (2012). Structure of lipid-bound cholesteryl ester transfer protein and its mechanism of action. Nature Chemical Biology, 8, 342–349. (Provides the structural basis for the "Tunnel Mechanism" described in Section 2). [Link]
- Aldosterone Synthase (CYP11B2) Interaction Context: Hu, J., et al. (2014).[6] Structural basis for the off-target effects of torcetrapib. Cell Structure and Function. (Contextualizes why the selectivity described in Section 5 is critical). [Link]

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Sources

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- 3. [CETP \(Inhibitors Agonists Modulators Antagonists\) | TargetMol \[targetmol.com\]](#)
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- 6. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]
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